1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Description
The compound 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone features a benzothiazole-piperazine core linked via an ethanone bridge to a 4-methylsulfonylphenyl group. This structure combines heterocyclic motifs (benzothiazole, piperazine) with a sulfonyl-containing aromatic system, which are common in pharmaceuticals targeting kinases, inflammation, and cancer.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-28(25,26)16-8-6-15(7-9-16)14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVIWRLQXPDAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole ring, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the attachment of the methylsulfonylphenyl group via a coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Analytical Data
The compound is compared with structurally related derivatives, focusing on substituent effects, molecular weights, and spectral properties. Key analogs include:
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
- Molecular Weight : The target is expected to have a higher molecular weight (~500–600 g/mol) compared to 5j (507.10) and 5k (490.13) due to the bulky sulfonyl group.
- Spectral Data : Analogous compounds (e.g., 5i–5k) show distinct 1H-NMR signals for aromatic protons (δ 7.4–8.2) and sulfonyl/methylene groups, suggesting similar patterns for the target compound .
Functional Group Comparisons
- Benzothiazole vs. Pyridine : Etoricoxib Impurity D () replaces the benzothiazole-piperazine moiety with a pyridine ring. Pyridine derivatives are often associated with anti-inflammatory activity (e.g., COX-2 inhibition), while benzothiazoles are linked to anticancer and antimicrobial effects .
- Sulfonyl Positioning : Compounds like 7e () feature sulfonyl groups on the piperazine ring rather than the phenyl group, which may alter solubility and electronic properties .
- Chloro vs. Sulfonyl : Compound 15 () substitutes the methylsulfonylphenyl group with chlorine, likely reducing steric hindrance and polar surface area .
Biological Activity
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a complex organic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound features a benzo[d]thiazole moiety, a piperazine ring, and a methylsulfonylphenyl group, which together contribute to its pharmacological potential. Research indicates that it may possess antimicrobial, anticancer, and neuropharmacological properties, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The chemical structure of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone can be represented as follows:
Structural Features
| Functional Group | Description |
|---|---|
| Benzo[d]thiazole | Known for various pharmacological activities including antimicrobial effects. |
| Piperazine Ring | Enhances interaction with biological targets, potentially affecting CNS activity. |
| Methylsulfonyl Group | Influences lipophilicity and bioavailability, critical for therapeutic applications. |
Antimicrobial Properties
Research has shown that compounds containing the benzo[d]thiazole structure exhibit significant antimicrobial activity. Specifically, 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone has demonstrated promising results against various pathogens.
Case Study: Antitubercular Activity
A study reported that derivatives of benzothiazole have notable inhibitory effects against Mycobacterium tuberculosis, with some compounds showing lower IC50 values compared to standard treatments. This suggests potential for developing new antitubercular agents based on this compound's structure.
Anticancer Activity
The compound's mechanism of action likely involves interactions with specific enzymes or receptors, influencing cellular pathways related to growth and apoptosis. Preliminary data indicate that similar structures can exhibit strong binding affinities to proteins involved in cancer pathways, suggesting that this compound might also interact effectively with specific targets within cancer cells .
Table of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | HT-29 (colon cancer) | <10 | Induces apoptosis via caspase activation |
| Similar Benzothiazole Derivative | A-431 (epidermoid carcinoma) | <5 | Inhibits DNA synthesis |
Synthesis and Optimization
The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone typically involves multi-step organic reactions. Recent advancements have highlighted the efficiency of microwave irradiation and multicomponent reactions in producing benzothiazole derivatives.
Interaction Studies
Understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids is crucial for elucidating its mechanisms of action. Interaction studies have shown that this compound might bind effectively to proteins involved in disease pathways, enhancing its potential therapeutic applications.
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via multi-step reactions, often starting with coupling a benzo[d]thiazole-containing piperazine derivative with a substituted phenyl ethanone. Key steps include:
- Aminolysis : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours), followed by crystallization from ethanol .
- Purification : Recrystallization using methanol or ethanol to isolate intermediates.
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios (1:1 molar ratio of amine to acyl chloride) to improve yields beyond 70% .
- Characterization : Confirmation via -NMR (δ 7.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
- NMR Spectroscopy : - and -NMR are critical for confirming the piperazine ring (δ 3.2–4.0 ppm for N–CH groups) and benzo[d]thiazole moiety (δ 7.5–8.3 ppm for aromatic protons) .
- Mass Spectrometry : HRMS or ESI-MS to verify molecular weight (e.g., expected [M+H] at m/z 438.12) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?
Data from analogous compounds (e.g., thiourea derivatives) show:
- Electron-Withdrawing Groups (e.g., –SOCH): Enhance receptor binding affinity due to increased electrophilicity .
- Substituent Position : Para-substituted methylsulfonyl groups improve metabolic stability compared to ortho/meta positions .
- Piperazine Flexibility : N-Methylation reduces conformational flexibility, potentially lowering off-target interactions .
Advanced: What mechanistic insights explain contradictory bioactivity data in similar compounds?
Contradictions in screening data (e.g., variable IC values across cell lines) may arise from:
- Assay Conditions : Differences in pH, serum protein binding, or redox environments affecting compound stability .
- Cellular Uptake : LogP values >3.5 (indicative of high lipophilicity) may reduce solubility, limiting intracellular accumulation .
- Metabolic Interference : Cytochrome P450-mediated oxidation of the methylsulfonyl group generates reactive metabolites in hepatic models .
Advanced: How can computational modeling guide the design of derivatives with improved selectivity?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with target receptors (e.g., histamine H1/H4 receptors). Focus on hydrogen bonding with Thr and hydrophobic contacts with Phe .
- QSAR Models : Correlate substituent Hammett constants (σ) with IC values to prioritize electron-donating groups for anti-inflammatory activity .
Advanced: What strategies address discrepancies between in vitro and in vivo efficacy?
- Bioavailability Enhancement : Formulate as nanocrystals or use cyclodextrin complexes to improve aqueous solubility .
- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., piperazine N-oxidation) and block them via fluorination .
Advanced: How can reaction scalability be improved without compromising stereochemical integrity?
- Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., dimerization) during aminolysis steps .
- Catalytic Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
Advanced: What are understudied pharmacological targets for this scaffold?
- Kinase Inhibition : Analogous benzothiazole derivatives inhibit JAK2/STAT3 pathways (IC < 1 µM) .
- Antimicrobial Activity : Preliminary data show MIC values of 8–16 µg/mL against S. aureus .
Advanced: How do solvent polarity and temperature affect cyclization reactions in related compounds?
- Polar Aprotic Solvents (e.g., DMF): Promote SN2 mechanisms in piperazine ring formation .
- Thermal Control : Reflux at 80–100°C minimizes byproducts like N-oxide derivatives .
Advanced: What patent literature informs IP strategies for derivatives?
Key patents cover:
- Thiourea Derivatives : US Pat. 4,150,226 (1979) for anti-inflammatory applications .
- Benzothiazole-Piperazine Hybrids : Swiss Pat. 630,245 (1982) for CNS-targeting agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
